molecular formula C21H26N2O2 B4898409 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine

1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine

Cat. No. B4898409
M. Wt: 338.4 g/mol
InChI Key: XRVGSHPMCPBFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine, also known as BPP, is a synthetic compound that belongs to the class of piperazine derivatives. BPP has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.

Mechanism of Action

1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine acts as a partial agonist at the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain. Activation of the D3 receptor leads to the release of dopamine, a neurotransmitter that is involved in the regulation of reward, motivation, and movement. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to increase the release of dopamine in the mesolimbic pathway, which may underlie its potential therapeutic effects in the treatment of addiction and other disorders. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine also acts as a modulator of the sigma-1 receptor, which is a transmembrane protein that is involved in the regulation of calcium signaling, ion channel function, and cellular stress response. The exact mechanism of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine's interaction with the sigma-1 receptor is not fully understood, but it has been suggested that 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine may act as an allosteric modulator of the receptor.
Biochemical and Physiological Effects:
1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to have several biochemical and physiological effects in various experimental models. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to increase the release of dopamine in the mesolimbic pathway, which may underlie its potential therapeutic effects in the treatment of addiction and other disorders. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, ion channel regulation, and apoptosis. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to have neuroprotective effects in experimental models of Parkinson's disease and stroke, which may be attributed to its ability to modulate the activity of the sigma-1 receptor. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has also been shown to have anti-inflammatory and analgesic effects in experimental models of inflammation and pain.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has several advantages and limitations for lab experiments. One of the major advantages of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its high affinity and selectivity for the dopamine D3 receptor, which makes it a useful tool compound for studying the role of this receptor in various physiological and pathological processes. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine also has potential therapeutic applications in the treatment of addiction and other disorders. However, one of the limitations of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine is its relatively low water solubility, which may limit its use in some experimental models. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine also has potential side effects, such as changes in locomotor activity and reward-related behavior, which should be taken into consideration when designing experiments.

Future Directions

There are several future directions for the study of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine. One of the potential future directions is the development of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine derivatives with improved pharmacokinetic properties and reduced side effects. Another potential future direction is the study of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine in experimental models of other neurological and psychiatric disorders, such as schizophrenia and depression. The role of the sigma-1 receptor in these disorders is not fully understood, and 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine may provide a useful tool compound for studying this receptor. Finally, the development of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine-based imaging agents may provide a useful tool for studying the distribution and localization of the dopamine D3 receptor in vivo.

Synthesis Methods

The synthesis of 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine involves the reaction of 1-benzylpiperazine with 2-(2-methylphenoxy)propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. After completion of the reaction, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been widely used in scientific research for its potential applications in the field of neuroscience and pharmacology. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been shown to exhibit high affinity and selectivity for the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has also been shown to modulate the activity of the sigma-1 receptor, which is involved in various cellular functions such as calcium signaling, ion channel regulation, and apoptosis. 1-benzyl-4-[2-(2-methylphenoxy)propanoyl]piperazine has been used as a tool compound to study the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-17-8-6-7-11-20(17)25-18(2)21(24)23-14-12-22(13-15-23)16-19-9-4-3-5-10-19/h3-11,18H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVGSHPMCPBFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC(C)C(=O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Benzylpiperazin-1-yl)-2-(2-methylphenoxy)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.